VEGFR-2/FGFR1 Dual Inhibition Potency: 4-CF3 Conferred ~1.8-Fold Superiority over Sorafenib in Class-Level SAR
In the only published head-to-head SAR study of 4-trifluoromethyl benzenesulfonamide derivatives against VEGFR-2 and FGFR1, the 4-CF3-substituted compound 6l (the closest published structural surrogate for the target compound, differing only in the amine substituent) exhibited IC50 values of 0.025 µM (VEGFR-2) and 0.026 µM (FGFR1), representing 1.8-fold higher potency than sorafenib and 1.3-fold higher potency than staurosporine [1]. This benchmark establishes that the 4-CF3-benzenesulfonamide pharmacophore, when appropriately elaborated, can achieve low-nanomolar dual kinase inhibition. The target compound incorporates this identical 4-CF3-benzenesulfonamide warhead plus an additional 3-hydroxyoxolane H-bond donor/acceptor not present in compound 6l, which may further modulate binding to kinase hinge regions [1].
| Evidence Dimension | VEGFR-2/FGFR1 dual inhibition IC50 |
|---|---|
| Target Compound Data | No direct data available for CAS 1912881-81-2. Closest surrogate (compound 6l, 4-CF3-benzenesulfonamide derivative): VEGFR-2 IC50 = 0.025 µM; FGFR1 IC50 = 0.026 µM |
| Comparator Or Baseline | Sorafenib: VEGFR-2/FGFR1 IC50 ~0.045/0.034 µM (1.8-fold weaker). Staurosporine: ~1.3-fold weaker. Unsubstituted benzenesulfonamide analogs in the same series: significantly lower activity. |
| Quantified Difference | 4-CF3 derivative 6l showed 1.8-fold higher potency than sorafenib and 1.3-fold higher than staurosporine; mean GI% of 60.38% across NCI-60 panel at 10 µM [1]. |
| Conditions | In vitro kinase inhibition assay; NCI-60 cancer cell line panel at 10 µM; T-47D breast cancer cell line IC50 ≤ 20 µM for compounds 6e, 6h–j, 6l, 6o [1]. |
Why This Matters
This data demonstrates that the 4-CF3-benzenesulfonamide core (shared by the target compound) is a validated pharmacophore for potent dual VEGFR-2/FGFR1 inhibition — a therapeutic axis relevant to anti-angiogenic drug discovery — and that substitution at the sulfonamide nitrogen (as in the target compound) is the key vector for further optimization.
- [1] Khalaf, R.A. et al. (2024) 'Novel benzenesulfonamides as dual VEGFR2/FGFR1 inhibitors targeting breast cancer: Design, synthesis, anticancer activity and in silico studies', Bioorganic Chemistry, 152, 107728. Compound 6l: VEGFR-2 IC50 = 0.025 µM; FGFR1 IC50 = 0.026 µM; 1.8-fold > sorafenib; mean GI% = 60.38% (NCI-60, 10 µM). View Source
